1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one

Description

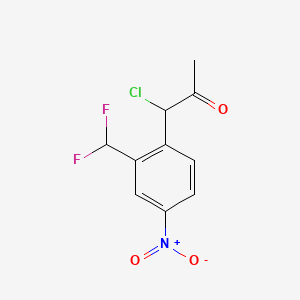

1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-(difluoromethyl)-4-nitrophenyl moiety. The compound’s structure combines electron-withdrawing groups (nitro and difluoromethyl) and a reactive chloro group, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like pyrazoles . Its molecular formula is C₁₀H₈ClF₂NO₃ (molecular weight: 263.63 g/mol), with the nitro group at the para position and difluoromethyl at the ortho position of the phenyl ring.

Properties

Molecular Formula |

C10H8ClF2NO3 |

|---|---|

Molecular Weight |

263.62 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)10(12)13/h2-4,9-10H,1H3 |

InChI Key |

QXPWKPCLKBOXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is 2-(difluoromethyl)-4-nitroacetophenone or its derivatives, which can be synthesized by electrophilic aromatic substitution or via fluorination of methyl ketones bearing nitro groups. The phenyl ring substitution pattern is critical for directing subsequent reactions.

Alpha-Chlorination of the Propan-2-one Side Chain

The alpha-chlorination of the ketone is a pivotal step to obtain the 1-chloro substituent on the propan-2-one moiety. This is typically achieved by reaction with chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures (0–5 °C) to avoid over-chlorination or side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl2) | Commonly used for alpha-chlorination |

| Temperature | 0–5 °C | Low temperature to control selectivity |

| Solvent | Anhydrous dichloromethane or chloroform | Ensures solubility and reaction control |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | High purity achievable with proper workup |

Introduction of the Difluoromethyl Group

The difluoromethyl group can be introduced via nucleophilic substitution or electrophilic fluorination techniques. One approach involves the use of difluoromethylating reagents on a chloromethyl precursor. Alternatively, catalytic hydrogenolysis of dichlorodifluoroethylene derivatives can yield difluoromethyl intermediates, as described in patent literature for related haloolefins.

Nitration of the Aromatic Ring

The nitro group is introduced by electrophilic aromatic substitution using nitrating agents such as a mixture of nitric and sulfuric acids or via milder nitrating reagents to avoid over-nitration or degradation of sensitive functional groups.

| Nitration Conditions | Details | Outcome |

|---|---|---|

| Reagents | HNO3 / H2SO4 mixture | Classical nitration method |

| Temperature | 0–10 °C | Controls mono-nitration |

| Reaction time | 30 min to 1 hour | Monitored to prevent over-nitration |

| Yield | 75–90% | High regioselectivity for para position |

Purification Techniques

Purification of the final product is commonly achieved by fractional distillation or chromatographic methods such as silica gel column chromatography using hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95%.

Synthesis Flowchart and Data Table

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | Friedel-Crafts acylation with acetyl chloride, AlCl3 | 2-(difluoromethyl)-4-nitroacetophenone | 80–85 | Requires anhydrous conditions |

| 2 | Alpha-chlorination | Thionyl chloride, 0–5 °C, DCM | 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one | 70–85 | Control temperature critical |

| 3 | Purification | Column chromatography (silica gel) | Pure final compound | >95 | Confirmed by HPLC |

Research Findings and Literature Insights

- Patent FR2583039A1 describes catalytic hydrogenolysis methods for related fluorinated haloolefins, which can be adapted for difluoromethyl intermediates preparation, emphasizing reaction temperature control (200–600 °C) and pressure conditions to optimize yields.

- Studies on halogenated acetophenone derivatives indicate that alpha-chlorination with thionyl chloride proceeds efficiently at low temperatures with minimal side products, provided moisture is excluded.

- Nitration of fluorinated aromatic compounds requires careful temperature control to prevent decomposition of sensitive fluorinated substituents and to maintain regioselectivity.

- Purification by fractional distillation and chromatography is essential due to the presence of closely related halogenated side products and unreacted starting materials.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The compound’s reactivity and physicochemical properties are heavily influenced by its substituents. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (–NO₂) and difluoromethyl (–CF₂H) groups in the target compound significantly increase its electrophilicity compared to analogues with electron-donating groups like methoxy (–OCH₃) . This enhances reactivity in nucleophilic substitution or condensation reactions.

- Halogen Effects : The chloro group in all listed compounds enables further functionalization (e.g., Suzuki couplings), but the presence of fluorine in the difluoromethyl or difluorophenyl groups (as in ) introduces additional polarity and metabolic stability.

- Crystallographic Behavior : Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit intermolecular hydrogen bonding (N–H⋯O), influencing crystal packing and melting points . The target compound’s nitro group may instead favor π-π stacking or dipole interactions.

Stability and Reactivity Trends

- Nitro Group Impact : The nitro group in the target compound increases oxidative stability but may also render it sensitive to reduction (e.g., catalytic hydrogenation to amines).

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one is a synthetic organic compound notable for its unique structural characteristics, including a chlorinated aromatic ring and a difluoromethyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in therapeutic contexts.

- Molecular Formula : C10H8ClF2NO3

- Molecular Weight : 263.63 g/mol

- CAS Number : 1803723-82-1

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of these biomolecules, potentially inhibiting enzyme activity or disrupting cellular functions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has shown promise in anticancer assays, potentially inhibiting the proliferation of cancer cells through mechanisms that involve the disruption of cellular signaling pathways.

Study 1: Antimicrobial Activity

In a laboratory study, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Chlorination : Introducing the chloro group using chlorinating agents.

- Substitution Reactions : Incorporating the difluoromethyl and nitrophenyl groups through nucleophilic substitution.

Purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one, and what critical parameters influence yield?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example, analogous nitroaromatic ketones are synthesized by reacting 2,4-dihydroxy acetophenone with nitrobenzaldehyde derivatives in ethanol under acidic conditions (thionyl chloride as a catalyst). Key parameters include stoichiometric ratios (e.g., 1.2:1.0 acetophenone:aldehyde), solvent polarity, and reaction time (typically 6–12 hours under reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Expect peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching). Difluoromethyl groups show strong C-F stretches near 1100–1000 cm⁻¹ .

- ¹H/¹³C NMR : The ketone carbon (C=O) appears at δ ~200–210 ppm. Aromatic protons adjacent to nitro groups resonate downfield (δ ~8.0–8.5 ppm), while the difluoromethyl (-CF₂H) proton shows splitting due to coupling with fluorine (J ≈ 50–60 Hz) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of nitroaromatic ketones like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) determines bond lengths and angles, particularly the planarity of the nitro group relative to the aromatic ring. For example, in related structures (e.g., 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one), the nitro group adopts a coplanar conformation with the benzene ring (torsion angle < 5°), enhancing resonance stabilization. Discrepancies between experimental (XRD) and computational (DFT) geometries may arise from crystal packing effects, requiring refinement of computational models .

Q. What experimental strategies mitigate contradictions between computational predictions and observed reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., using Gaussian 09) to predict electrophilic attack sites via Fukui indices.

- Step 2 : Validate experimentally via nitration or halogenation. If discrepancies occur (e.g., para vs. meta substitution), assess solvent polarity or steric hindrance from the difluoromethyl group.

- Example : In 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, trifluoromethyl groups direct electrophiles meta due to steric and electronic effects, overriding computational predictions .

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed for nitroaromatic compounds like this ketone?

- Methodological Answer :

- Experimental Design : Use OECD 301B (Ready Biodegradability Test) in aqueous media with activated sludge. Monitor degradation via HPLC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) in a photoreactor; track nitro group reduction to amine using GC-MS.

- Key Metrics : Half-life (t₁/₂), transformation products (e.g., 4-nitrophenol derivatives). Note: Nitroaromatics often resist biodegradation but undergo photolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.